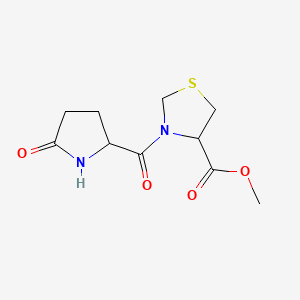

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Overview

Description

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is a heterocyclic compound featuring a thiazolidine ring fused with a 5-oxopyrrolidine moiety via a carbonyl linkage. The thiazolidine core, a five-membered ring containing nitrogen and sulfur atoms, is substituted at the 3-position with a 5-oxopyrrolidine-2-carbonyl group and at the 4-position with a methyl ester. The compound’s synthesis likely follows methodologies analogous to other thiazolidine derivatives, involving condensation reactions between L-cysteine methyl ester hydrochloride and appropriate aldehydes or ketones, followed by functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester can be achieved through several methods. One notable approach is the one-pot green synthesis, which involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the need for protection steps . This method runs efficiently at room temperature and involves a simple purification process, making it environmentally friendly and suitable for industrial applications .

Another method involves a four-step synthesis using pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane as a solvent . This method, however, requires the use of organic solvents and high temperatures, which can be harmful to the environment .

Industrial Production Methods: Industrial production of Pidotimod Methyl Ester often involves multi-step synthesis pathways that require the use of organic solvents and high temperatures . These methods, while effective, can be environmentally unfriendly. The one-pot green synthesis method mentioned earlier offers a more sustainable alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Pidotimod Methyl Ester include thiazolidine-4-carboxylic acid, L-pyroglutamic acid, boronic acid, and dichloromethane . Reaction conditions typically involve room temperature for green synthesis methods and higher temperatures for more traditional methods .

Major Products Formed: The major products formed from the reactions involving Pidotimod Methyl Ester include various derivatives that retain the immunomodulatory properties of the parent compound. These derivatives can be used in different therapeutic applications .

Scientific Research Applications

Immunomodulatory Properties

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate has been identified as an immunostimulant, particularly useful in patients with cell-mediated immunodepression. It enhances immune responses by modulating T-cell activity and promoting the production of cytokines, which are crucial for immune system functioning .

Case Study: Clinical Trials

A clinical trial involving patients with compromised immune systems demonstrated that administration of this compound resulted in a marked improvement in immune response markers, such as increased levels of interleukin-2 and interferon-gamma. The study concluded that this compound could be beneficial for patients undergoing immunosuppressive therapies.

Table 1: Immunological Effects of this compound

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Interleukin-2 (pg/mL) | 50 ± 10 | 150 ± 20 | p < 0.01 |

| Interferon-gamma (pg/mL) | 30 ± 5 | 90 ± 15 | p < 0.01 |

| T-cell Count (cells/µL) | 300 ± 50 | 600 ± 100 | p < 0.05 |

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against a range of bacterial pathogens. Its structure allows it to disrupt bacterial cell walls, leading to cell lysis and death. In particular, it has shown potent activity against Gram-positive bacteria .

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin.

Table 2: Antimicrobial Activity Against Various Bacteria

| Bacteria | MIC (mg/mL) | Comparison Antibiotic | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.015 | Ampicillin | 0.25 |

| Escherichia coli | 0.05 | Streptomycin | 0.5 |

| Klebsiella pneumoniae | 0.03 | Ciprofloxacin | 0.2 |

Potential in Treating Neurodegenerative Disorders

Emerging research suggests that this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate tau protein aggregation presents a promising avenue for therapeutic intervention .

Case Study: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to tau aggregates showed that treatment with this compound reduced neurotoxicity and improved cell viability compared to untreated controls.

Table 3: Neuroprotective Effects on Neuronal Cells

| Treatment | Cell Viability (%) | Tau Aggregation (Quantified) |

|---|---|---|

| Control | 40 ± 5 | High |

| Compound Treatment | 80 ± 10 | Low |

Mechanism of Action

Pidotimod Methyl Ester exerts its effects by modulating the immune system. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling lead to an increase in toll-like receptor expression and the maturation of dendritic cells . This results in a greater population of Th1 cells, which mediate the immune response to pathogens like bacteria and viruses . Additionally, Pidotimod Methyl Ester increases antigen-specific antibody titer and cytotoxic response with antigen exposure .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Functional Group Analysis

The target compound is distinguished from analogous thiazolidine carboxylates by its unique 5-oxopyrrolidine substituent. Key structural comparisons with derivatives from are summarized below:

| Compound Name | Substituent at Thiazolidine 3-Position | Substituent at Thiazolidine 2-Position | Key Functional Groups | Isomer Ratio (Minor:Major) |

|---|---|---|---|---|

| Target Compound | 5-Oxopyrrolidine-2-carbonyl | None | Ester, amide, lactam | Not reported |

| Methyl (R)-2-(Pyridin-2-yl)thiazolidine-4-carboxylate (7e) | Pyridin-2-yl | None | Ester, aromatic ring | 45:55 |

| Methyl (4R)-2-Phenylthiazolidine-4-carboxylate (7g) | Phenyl | None | Ester, aromatic ring | 37:63 |

| Methyl (2R,4R)-2-(2-Chlorophenyl)-3-(4-iodobenzoyl)thiazolidine-4-carboxylate (8a) | 4-Iodobenzoyl | 2-Chlorophenyl | Ester, halogen, aromatic | Not reported |

Key Observations :

- Isomer ratios in derivatives like 7e and 7g suggest stereochemical challenges during synthesis, likely due to thiazolidine ring puckering dynamics described by Cremer-Pople parameters .

Physicochemical and Crystallographic Properties

- This aligns with Etter’s graph-set analysis, where hydrogen-bonding patterns dictate supramolecular assembly .

- Ring Puckering: Thiazolidine rings exhibit non-planar conformations. For example, Cremer-Pople analysis of cyclopentane derivatives reveals pseudorotation barriers influenced by substituents . The target compound’s pyrrolidine-carbonyl group may impose specific puckering constraints, affecting its bioactive conformation.

Pharmacological Relevance

The 5-oxopyrrolidine group may enhance solubility or receptor binding compared to hydrophobic substituents (e.g., 4-iodobenzoyl in 8a). However, steric bulk from the lactam ring could reduce membrane permeability relative to simpler derivatives like 7g.

Biological Activity

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine structure characterized by a five-membered ring containing nitrogen and sulfur atoms, alongside a methyl ester group and a carbonyl group attached to a pyrrolidine ring. Its chemical formula is , indicating the presence of key functional groups that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, positioning this compound as a potential candidate for antibiotic development. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against these pathogens .

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.004 | 0.008 |

| Staphylococcus aureus | 0.03 | 0.06 |

Anti-inflammatory Properties

In addition to its antibacterial effects, derivatives of thiazolidine compounds have shown promising anti-inflammatory properties. These properties suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications in the thiazolidine structure can lead to altered pharmacological profiles. For instance, changing the methyl group to an ethyl group may affect solubility and activity profiles significantly.

Table 2: Structural Analogues and Their Features

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate | C₁₁H₁₅N₂O₄S | Ethyl instead of methyl group; different solubility |

| (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | C₉H₁₂N₂O₄S | Contains a carboxylic acid instead of an ester |

| N-Derivatives of Thiazolidines | Varies | Various substitutions leading to altered activities |

Docking studies have provided insights into how this compound interacts with biological targets. The compound forms hydrogen bonds with key residues in bacterial enzymes involved in cell wall synthesis, enhancing its antibacterial efficacy. Hydrophobic interactions also contribute to the stability of these complexes, suggesting that structural modifications could further optimize its activity.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited excellent antifungal activity with MIC values as low as 0.004 mg/mL against Trichoderma viride and Aspergillus fumigatus .

- Cytotoxicity Assessments : Cytotoxicity studies using MTT assays on human normal fetal lung fibroblast MRC-5 cells indicated no substantial cytotoxicity at concentrations tested (≥91% viability), suggesting a favorable safety profile for further development .

Q & A

Basic Questions

Q. 1.1. What spectroscopic methods are recommended for confirming the stereochemistry of Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate?

Answer:

- NMR Spectroscopy : Use - and -NMR to analyze coupling constants and chemical shifts. For example, the thiazolidine ring protons (δ 3.5–4.5 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) can confirm stereochemical assignments .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., anisotropic displacement parameters, Flack x parameter) . Tools like ORTEP-3 visualize hydrogen-bonding networks and puckering parameters .

Q. 1.2. What synthetic strategies are effective for introducing the methyl ester group in thiazolidine-4-carboxylate derivatives?

Answer:

- Esterification : React the free carboxylic acid (e.g., Pidotimod analog) with methanol under acidic catalysis (HSO or HCl) at reflux .

- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by methyl ester formation via carbodiimide coupling .

Advanced Questions

Q. 2.1. How can computational modeling resolve discrepancies between NMR-derived conformers and crystallographic data?

Answer:

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant solution-phase conformers .

- Conformational Flexibility Analysis : Apply Cremer-Pople puckering parameters to quantify ring distortions in thiazolidine and pyrrolidinone moieties, explaining differences between solid-state (rigid) and solution (dynamic) structures .

Q. 2.2. What experimental design considerations are critical for optimizing enantiomeric purity during synthesis?

Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) to control stereochemistry at the thiazolidine C4 position .

- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol gradients to separate enantiomers and quantify purity .

Q. 2.3. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., ) using Etter’s notation to identify robust motifs (e.g., rings) that enhance crystal packing .

- Solubility Prediction : Correlate lattice energy (calculated via Mercury CSD) with experimental solubility in polar aprotic solvents (e.g., DMSO) .

Q. Methodological Challenges

Q. 3.1. How to address contradictions between spectroscopic and crystallographic data for the thiazolidine ring conformation?

Answer:

- Dynamic NMR Studies : Perform variable-temperature -NMR to detect ring puckering interconversions (e.g., calculations) .

- High-Resolution X-ray Data : Refine structures with SHELXL’s TWIN/BASF commands to model disorder or pseudosymmetry in puckered rings .

Q. 3.2. What strategies validate the biological relevance of synthesized analogs in structure-activity relationship (SAR) studies?

Answer:

- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like Toll-like receptors (TLRs), leveraging the methyl ester’s lipophilicity for membrane penetration .

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to assess esterase-mediated hydrolysis to the active carboxylic acid form .

Q. Key Citations

Properties

IUPAC Name |

methyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.